2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-amino-5-methyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-6-3-2-4-8-9(6)10(15)7(5-12)11(13)14-8/h2-4H,1H3,(H3,13,14,15) |
InChI Key |
DJIDUMGEWFJYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C(C2=O)C#N)N |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Multi-Component Condensation
One of the most efficient approaches to synthesize quinoline-3-carbonitrile derivatives involves a base-catalyzed condensation of substituted quinoline precursors with malononitrile or cyanoacetamide derivatives.
Typical procedure:
A mixture of 2,4-dihydroxy-1-methylquinoline (or a related quinoline derivative), an aromatic aldehyde, and malononitrile is refluxed in absolute ethanol with a catalytic amount of triethylamine or potassium hydroxide. This reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the quinoline-3-carbonitrile core with amino and hydroxy substituents at the 2 and 4 positions respectively.-
- Solvent: Absolute ethanol
- Catalyst: Triethylamine or KOH (catalytic amounts)
- Temperature: Reflux (~78 °C)
- Time: Several hours until completion
Yields: Moderate to high (50–85%) depending on substrate purity and reaction optimization.
Mechanism:
The base activates the methylene group of malononitrile, facilitating nucleophilic attack on the aldehyde to form an α,β-unsaturated intermediate. Subsequent intramolecular cyclization and tautomerization yield the quinoline-carbonitrile with amino and hydroxy groups.
Reaction of 4-Hydroxy-6-methylquinoline Derivatives with Cyanoacetamide
A related method involves the reaction of 4-hydroxy-6-methylquinoline derivatives with cyanoacetamide under basic conditions in boiling butanol with triethylamine as a base.
Procedure:
The quinoline derivative is treated with cyanoacetamide in boiling butanol in the presence of triethylamine. The reaction proceeds through nucleophilic attack of the deprotonated cyanoacetamide on the quinoline ring, followed by ring opening and cyclocondensation steps to afford pyridine-3-carbonitrile derivatives structurally related to the target compound.Characterization:
The product exhibits characteristic IR bands for OH, NH, CN, and carbonyl groups, and NMR signals consistent with the expected substitution pattern.
Three-Component One-Pot Synthesis (Biginelli-Type Reaction)
Although more commonly applied to pyrimidine derivatives, a convergent three-component reaction involving α-cyanoketones, aldehydes, and guanidines has been adapted to synthesize nitrogen-containing heterocycles with amino and cyano substituents.
Procedure:
The α-cyanoketone, aldehyde, and guanidine are combined in a one-pot sequence under mild conditions, leading to condensation, nucleophilic addition, cyclization, and aromatization steps that yield amino-carbonitrile heterocycles.Relevance:
This method demonstrates the utility of multi-component reactions for constructing complex nitrogen heterocycles and could be adapted for quinoline-carbonitrile synthesis with appropriate substrate selection.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-catalyzed Knoevenagel condensation | 2,4-dihydroxy-1-methylquinoline, aromatic aldehyde, malononitrile | EtOH, triethylamine/KOH, reflux | 50–85 | Mild conditions, good yields | Requires purified starting materials |
| Reaction with cyanoacetamide | 4-hydroxy-6-methylquinoline, cyanoacetamide | Boiling butanol, triethylamine | Moderate | Direct functionalization | Multi-step intermediates possible |
| Three-component one-pot synthesis | α-cyanoketones, aldehydes, guanidines | Mild, one-pot | 45–89 | Convergent, atom-economical | More common for pyrimidines |
Mechanistic Insights and Optimization
The Knoevenagel condensation step is base-catalyzed and involves formation of an α,β-unsaturated nitrile intermediate, which undergoes intramolecular cyclization to form the quinoline ring system with the amino and hydroxy substituents positioned appropriately.
Quantum chemical studies on related carbonitrile syntheses indicate that the reaction pathways proceed through Michael-type additions and intramolecular nucleophilic substitutions, with stereochemical outcomes influenced by substituent orientation and reaction conditions.
Optimization of reaction parameters such as base concentration, solvent choice, temperature, and reaction time is critical to maximize yield and purity.
Analytical Characterization of the Product
Infrared Spectroscopy (IR):
Characteristic absorption bands for the hydroxy group (around 3400 cm⁻¹), amino group (3200–3300 cm⁻¹), and nitrile group (2200–2250 cm⁻¹) confirm the presence of key functional groups.Nuclear Magnetic Resonance (NMR):
Proton NMR shows signals corresponding to aromatic protons, methyl group singlet near δ 2.0–2.5 ppm, and exchangeable NH and OH protons.Mass Spectrometry (MS):
Molecular ion peak consistent with the molecular formula confirms molecular weight.X-ray Crystallography:
Where available, X-ray analysis provides definitive structural confirmation, including the position of amino, hydroxy, methyl, and nitrile groups on the quinoline core.
Summary and Recommendations
The preparation of this compound is most effectively achieved through base-catalyzed condensation methods involving quinoline precursors and malononitrile or cyanoacetamide derivatives. These methods offer good yields, mild conditions, and straightforward purification. Alternative multi-component and cyclocondensation strategies provide complementary routes with potential for structural diversification.
For researchers aiming to synthesize this compound, the following recommendations apply:
- Use high-purity starting quinoline derivatives to ensure reaction specificity.
- Employ triethylamine or potassium hydroxide as catalysts under reflux in ethanol for optimal conversion.
- Monitor reaction progress by TLC and confirm product identity by IR and NMR spectroscopy.
- Consider adapting multi-component reactions for rapid library synthesis of analogs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of quinoline derivatives .
Scientific Research Applications
Scientific Research Applications
2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile has diverse applications, particularly as a building block in pharmaceuticals. The compound's structure allows it to be a key intermediate in synthesizing various drug candidates.
Biological Properties
this compound exhibits notable biological properties:
- Antibacterial agents: Quinoline derivatives are used as antibacterial agents against pathogenic strains, including E. cloacae, E. coli, K. pneumoniae, P. aeruginosa, S. aureus, and A. baumanii . Some compounds exhibit remarkable antibacterial activity against Gram-positive and Gram-negative strains compared to standard antibiotics .
- Anticancer Activity: Quinoline derivatives exhibit anticancer activities against human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), human cervical carcinoma-HPV18 (Hela), and human cervical carcinoma-HPV16 (SiHa) cell lines .
Multifunctional Agents
this compound is used in synthesizing novel conjugates of 4-amino-2,3-polymethylenequinoline with various sizes of the aliphatic ring, which are connected to butylated hydroxytoluene (BHT) by enaminoalkyl or aminoalkyl spacers, as potential multifunctional agents for treating Alzheimer's disease (AD) .
Other Quinoline Derivatives Applications
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-4-phenylquinoline-3-carbonitrile | Phenyl substitution at position 4 | Exhibits strong antibacterial properties |
| 2-Amino-4-hydroxyquinoline | Hydroxy group at position 4 | Known for its role as an intermediate in drug synthesis |
| 2-Amino-4-(4-nitrophenyl)quinoline | Nitro group at position 4 | Increased electron-withdrawing effects affecting reactivity |
| 2-Amino-4-(4-hydroxyphenyl)quinoline | Hydroxy group at position 4 | Enhanced corrosion inhibition efficiency |
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Core Structural Variations
The compound shares a quinoline-carbonitrile backbone with analogs but differs in substituent positions and ring saturation. Key comparisons include:
Key Observations :
Physicochemical Properties
Predicted collision cross-section (CCS) data for analogs () suggests that bulky substituents (e.g., benzodioxol) increase molecular size and CCS values, which could correlate with chromatographic retention times or diffusion rates. For example:
| Compound (Adduct) | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ (Benzodioxol analog) | 487.18 | 235.6 |
| [M+Na]+ (Benzodioxol analog) | 509.16 | 246.3 |
The target compound, with a smaller methyl group, may exhibit lower CCS values, indicating faster mobility in analytical techniques like ion mobility spectrometry .
Biological Activity
2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile is a quinoline derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is , with a molecular weight of 199.21 g/mol. Its structure features a quinoline ring system substituted with an amino group, a hydroxy group, and a cyano group. The synthesis typically involves multi-step reactions, often starting from isatoic anhydrides and malononitrile under basic conditions.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
Cytotoxicity
Research indicates that this compound possesses selective cytotoxicity towards cancer cells. Specifically, it has shown effectiveness against doxorubicin-resistant cancer cell lines, suggesting potential as an anticancer agent. A study highlighted that derivatives of this compound exhibited significant cytotoxic activity against colon adenocarcinoma cells while sparing normal fibroblasts .
Antimalarial Activity
While the primary focus has been on its antibacterial and anticancer properties, there is emerging evidence of antimalarial activity. Compounds structurally related to this compound have shown promising results against Plasmodium falciparum, particularly in hybrid forms that enhance their efficacy .
Data Summary
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of cell wall synthesis |
| Cytotoxicity | Selective towards resistant cancer cells | Induction of apoptosis in cancer cells |
| Antimalarial | Active against P. falciparum strains | Interference with heme polymerization |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Studies : In vitro assays demonstrated that the compound induced apoptosis in doxorubicin-resistant colon adenocarcinoma cells at concentrations ranging from 10 to 50 µM, highlighting its potential as a chemotherapeutic agent .
- Antimalarial Research : A hybrid compound containing the quinoline structure was tested in vivo on mice infected with Plasmodium vinckei, showing significant reduction in parasitemia at dosages of 15 mg/kg administered intraperitoneally over four days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
